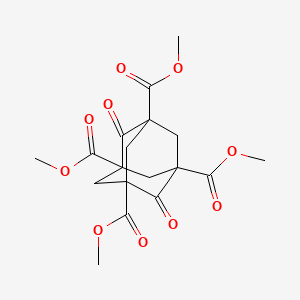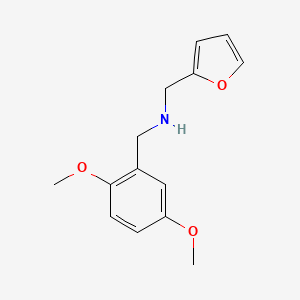
1-(2,3-dichlorophenyl)-N-methylmethanamine
Übersicht
Beschreibung
The compound 1-(2,3-dichlorophenyl)-N-methylmethanamine is a chemical structure that is closely related to various compounds studied for their potential biological activities and interactions with biological receptors. Although the exact compound is not directly mentioned in the provided papers, the structural motifs and functional groups present in the compound are similar to those found in the compounds discussed in the papers. For instance, the presence of a dichlorophenyl group is a common feature in these molecules, which may suggest similar chemical properties or biological activities .
Synthesis Analysis
The synthesis of compounds related to this compound involves the formation of amine linkages and the introduction of chloro groups on the aromatic ring. For example, the synthesis of N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine demonstrates the incorporation of dichlorophenyl groups and the use of amines, which could be relevant to the synthesis of the compound . The methods used in these syntheses are likely to involve standard organic synthesis techniques such as nucleophilic substitution reactions and the use of protecting groups for amines .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been characterized using techniques such as X-ray diffractometry (XRD). These studies reveal the presence of intramolecular hydrogen bonds and the overall three-dimensional arrangement of the atoms within the molecule . The dichlorophenyl group, in particular, can influence the molecular conformation due to its steric and electronic effects .
Chemical Reactions Analysis
The chemical reactivity of compounds with dichlorophenyl groups and amine functionalities is influenced by the presence of these groups. For instance, the amine group can participate in the formation of Schiff bases, as seen in the synthesis of N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine . The dichlorophenyl group can also affect the electronic properties of the molecule, which may influence its reactivity in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to this compound, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of chloro groups can increase the compound's molecular weight and potentially its lipophilicity, which can affect its solubility in organic solvents . The amine functionality can engage in hydrogen bonding, which might influence the compound's boiling point and melting point .
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation
Chlorophenols, including dichlorophenol derivatives, have been extensively reviewed for their environmental persistence and toxic effects on both mammalian and aquatic life. Krijgsheld and Gen (1986) assessed the impact of various chlorophenols on the aquatic environment, noting their moderate to high toxicity depending on the compound and exposure duration. Their study emphasizes the compounds' bioaccumulation potential and the significant role of adapted microflora in their degradation, highlighting the environmental implications of chlorinated phenolic compounds (Krijgsheld & Gen, 1986).
Biodegradation and Microbial Interaction
The role of microorganisms in the degradation of herbicides based on 2,4-dichlorophenoxyacetic acid (a related chlorophenol compound) and its derivatives has been a subject of study, pointing towards the importance of microbial processes in mitigating environmental pollution. Magnoli et al. (2020) reviewed the characteristics of these herbicides and the microbial remediation strategies, underscoring the critical role of biodegradation pathways in addressing pesticide contamination (Magnoli et al., 2020).
Mechanistic Insights and Toxicological Effects
Research on the neurochemical effects and potential neurotoxicity of related compounds, such as MDMA (3,4-Methylenedioxymethamphetamine), which shares structural similarities with the requested chemical, provides valuable mechanistic insights. McKenna and Peroutka (1990) discussed the acute and long-term neurochemical changes induced by MDMA, illustrating the complex interplay between drug exposure and neurotransmitter system alterations (McKenna & Peroutka, 1990).
Wirkmechanismus
Target of Action
The primary target of 1-(2,3-dichlorophenyl)-N-methylmethanamine, also known as N-(2,3-dichlorobenzyl)-N-methylamine, is the dopamine D2 and D3 receptors . These receptors are part of the dopamine system, which plays a crucial role in the brain’s reward system and motor control.
Mode of Action
This compound interacts with its targets by acting as a partial agonist An agonist is a substance that initiates a physiological response when combined with a receptor
Biochemical Pathways
The interaction of this compound with the dopamine D2 and D3 receptors affects the dopaminergic pathways in the brain These pathways are involved in several key functions, including motor control, reward, and the release of various hormones
Pharmacokinetics
Similar compounds are known to be metabolized byCYP3A4 and, to a lesser extent, by CYP2D6 . These enzymes play a crucial role in drug metabolism, affecting the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and, consequently, its bioavailability.
Result of Action
Its role as a partial agonist of the dopamine d2 and d3 receptors suggests it could influence the dopaminergic system, potentially affecting motor control, reward response, and hormone release .
Eigenschaften
IUPAC Name |
1-(2,3-dichlorophenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHWXLUNCPECQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366193 | |
| Record name | (2,3-DICHLOROBENZYL)METHYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
731827-07-9 | |
| Record name | (2,3-DICHLOROBENZYL)METHYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(2,3-dichlorophenyl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




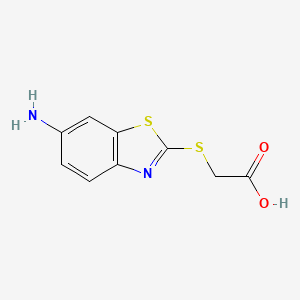


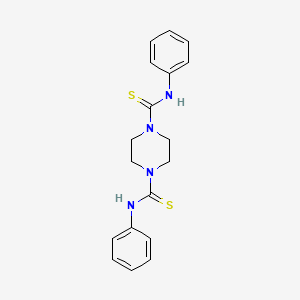

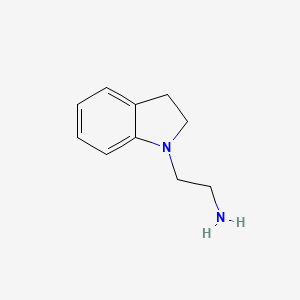
![7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1299214.png)

